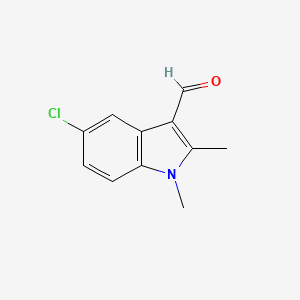

5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde

Description

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

5-chloro-1,2-dimethylindole-3-carbaldehyde |

InChI |

InChI=1S/C11H10ClNO/c1-7-10(6-14)9-5-8(12)3-4-11(9)13(7)2/h3-6H,1-2H3 |

InChI Key |

CSLHVGHDCQNYGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials would include 5-chloro-2-methylphenylhydrazine and 2-methylpropanal. The reaction is typically carried out under reflux conditions with an acid catalyst such as methanesulfonic acid .

Industrial Production Methods

Industrial production of 5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 5-Chloro-1,2-dimethyl-1H-indole-3-carboxylic acid.

Reduction: 5-Chloro-1,2-dimethyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For example, it may act as an agonist or antagonist at specific receptors, modulating cellular responses. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Structural Analogs: Substitution Effects

a. 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde

- Structure : Replaces the 5-chloro substituent with a hydroxyl group.

- This may alter reactivity in nucleophilic or electrophilic reactions. Solubility: The hydroxyl group enhances hydrogen bonding, likely improving aqueous solubility compared to the chloro analog . Stability: Hydroxyl groups may increase susceptibility to oxidation, whereas the chloro substituent offers greater stability under oxidative conditions.

b. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

- Structure : A pyrazole core (five-membered ring with two adjacent nitrogen atoms) instead of indole.

- Pyrazoles are smaller and less conjugated. Physical Properties: The pyrazole analog has a reported melting point of 78–79°C . Data for the indole analog are unavailable, but differences in melting points could arise from packing efficiencies influenced by ring size. Synthetic Methods: The pyrazole derivative was synthesized using PEG-400 as a phase-transfer catalyst (PTC), achieving high yields (82%) at lower temperatures (50°C) compared to conventional methods (70°C, 65% yield) . This suggests that indole derivatives might benefit from similar PTC-driven optimizations.

Functional Derivatives: Hydrazones

5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone and 4-chlorobenzoylhydrazone

- Structure : The aldehyde group of the parent indole reacts with hydrazines to form hydrazones.

- Key Differences: Crystallinity: Hydrazone derivatives often exhibit distinct crystalline properties, as evidenced by their inclusion in crystallographic databases (e.g., Acta Cryst. entries) . This highlights the aldehyde’s utility in generating structurally diverse derivatives for crystallography or drug design. Bioactivity: Hydrazones are known for antimicrobial or anticancer properties. The chloro substituent may enhance lipophilicity, improving membrane permeability compared to non-halogenated analogs .

Heterocyclic Analogs: Thiones and Thiazoles

5-Chloro-1,2-dithiopen-3-thiones

- Structure : A dithiopen ring with a thione group instead of an indole core.

- Key Differences :

- Stability : The stability of thiones is attributed to dipole-dipole interactions between electron-rich thione groups and electron-deficient substituents . In contrast, indole derivatives may rely on aromatic stacking or hydrogen bonding for stability.

- Reactivity : Thiones participate in cycloaddition reactions, whereas indole aldehydes are more likely to undergo condensation or nucleophilic addition at the formyl group.

Biological Activity

5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde belongs to the indole family of compounds, which are known for their significant pharmacological properties. The presence of the chloro and aldehyde groups in its structure enhances its reactivity and biological interactions.

Target Interactions

Indole derivatives like 5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde interact with various cellular targets, including:

- Receptors: They exhibit high affinity for multiple receptors, which can modulate cellular responses.

- Enzymes: Interaction with cytochrome P450 enzymes influences drug metabolism and oxidative stress responses.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Cell Signaling: It can affect signaling pathways by modulating transcription factors and gene expression.

- Antimicrobial Activity: Exhibits inhibitory effects against various bacterial strains, including MRSA (Minimum Inhibitory Concentration (MIC) values as low as 0.98 μg/mL) .

Antimicrobial Properties

5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde has demonstrated significant antimicrobial activity:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.98 |

| Escherichia coli | >100 |

| Candida albicans | 7.80 |

These results indicate that while it is effective against certain Gram-positive bacteria, its efficacy against Gram-negative bacteria is limited .

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | 10.5 |

| HeLa (cervical cancer) | 15.0 |

| SKOV-3 (ovarian cancer) | 23.7 |

The compound's mechanism involves inducing apoptosis through caspase activation and modulation of anti-apoptotic proteins .

Study on Anticancer Effects

A study evaluated the antiproliferative effects of various indole derivatives, including 5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde. It was found to significantly inhibit the growth of rapidly dividing cancer cells compared to normal fibroblasts .

Molecular Docking Studies

Molecular docking studies suggest that this compound can effectively bind to target proteins involved in cancer cell proliferation and survival pathways. Computational models predict favorable binding affinities, indicating potential as a lead compound for drug development .

Pharmacokinetics

The pharmacokinetic profile of indole derivatives suggests good gastrointestinal absorption and blood-brain barrier permeability. This characteristic is essential for therapeutic applications in treating central nervous system disorders and other systemic conditions.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via the Vilsmeier-Haack formylation of a pre-functionalized indole precursor. For example, 1,2-dimethylindole derivatives are treated with POCl₃ and DMF under controlled temperatures (0–5°C) to introduce the aldehyde group at the 3-position. Chlorination at the 5-position is typically achieved using N-chlorosuccinimide (NCS) in a polar aprotic solvent like DCM. Optimization involves adjusting stoichiometry, reaction time, and temperature to minimize side products (e.g., over-chlorination). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can the purity and structural integrity of 5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde be validated?

Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- NMR : Confirm substitution patterns (e.g., ¹H NMR: aldehyde proton ~10 ppm; ¹³C NMR: C=O ~190 ppm).

- Mass Spectrometry : Exact mass should match the molecular formula (C₁₁H₁₀ClNO; [M+H]⁺ = 224.0473) .

Q. What safety precautions are required when handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation.

- Store in a cool, dry environment away from oxidizers.

- Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the molecular structure. Use SHELX for refinement and ORTEP-3 for visualization . For example, conflicting NOE (Nuclear Overhauser Effect) data in NMR can be cross-validated against crystallographic bond angles and torsional conformations.

Q. What computational methods are suitable for studying the electronic properties of 5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, ethanol) to assess stability under experimental conditions.

- Compare results with experimental UV-Vis and cyclic voltammetry data to validate computational models .

Q. How can researchers address discrepancies in reactivity data between 5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde and its analogs?

Systematically evaluate steric/electronic effects:

- Replace the 5-Cl substituent with other halogens (e.g., Br, F) and compare reaction rates in nucleophilic additions.

- Use Hammett plots to correlate substituent effects with kinetic data.

- Analyze steric hindrance via X-ray crystallography or computational van der Waals surface maps .

Q. What strategies improve the compound’s stability in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.